![molecular formula C26H29Br2F2N3S2 B14069641 4,7-Bis(5-bromothiophen-2-yl)-2-(2-butyloctyl)-5,6-difluoro-2H-benzo[d][1,2,3]triazole](/img/structure/B14069641.png)
4,7-Bis(5-bromothiophen-2-yl)-2-(2-butyloctyl)-5,6-difluoro-2H-benzo[d][1,2,3]triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Bis(5-bromothiophen-2-yl)-2-(2-butyloctyl)-5,6-difluoro-2H-benzo[d][1,2,3]triazole is a complex organic compound that belongs to the class of benzo[d][1,2,3]triazole derivatives. These compounds are known for their applications in organic electronics, particularly in the development of organic photovoltaics and organic light-emitting diodes (OLEDs).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Bis(5-bromothiophen-2-yl)-2-(2-butyloctyl)-5,6-difluoro-2H-benzo[d][1,2,3]triazole typically involves multiple steps:
Alkylation: The attachment of the butyloctyl group to the benzo[d][1,2,3]triazole core.
Fluorination: The addition of fluorine atoms to the benzo[d][1,2,3]triazole core.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene rings.
Reduction: Reduction reactions may occur, affecting the benzo[d][1,2,3]triazole core.
Substitution: Halogen substitution reactions are common, where bromine atoms can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as Grignard reagents or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
4,7-Bis(5-bromothiophen-2-yl)-2-(2-butyloctyl)-5,6-difluoro-2H-benzo[d][1,2,3]triazole has several scientific research applications:
Organic Electronics: Used in the development of organic photovoltaics and OLEDs due to its electronic properties.
Material Science: Investigated for its potential in creating new materials with unique optical and electronic characteristics.
Chemical Sensors: Explored for use in chemical sensors due to its sensitivity to various analytes.
Wirkmechanismus
The mechanism of action of 4,7-Bis(5-bromothiophen-2-yl)-2-(2-butyloctyl)-5,6-difluoro-2H-benzo[d][1,2,3]triazole involves its interaction with molecular targets in electronic devices. The compound’s electronic properties, such as its ability to transport electrons and holes, make it suitable for use in organic electronics. The pathways involved include charge transfer and exciton generation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,7-Bis(5-bromothiophen-2-yl)-2-(2-ethylhexyl)-5,6-difluoro-2H-benzo[d][1,2,3]triazole
- 4,7-Bis(5-bromothiophen-2-yl)-2-(2-hexyldecyl)-5,6-difluoro-2H-benzo[d][1,2,3]triazole
Uniqueness
The uniqueness of 4,7-Bis(5-bromothiophen-2-yl)-2-(2-butyloctyl)-5,6-difluoro-2H-benzo[d][1,2,3]triazole lies in its specific alkyl group (butyloctyl) and the presence of fluorine atoms, which may enhance its electronic properties and stability compared to similar compounds.
Eigenschaften
Molekularformel |
C26H29Br2F2N3S2 |
|---|---|
Molekulargewicht |
645.5 g/mol |
IUPAC-Name |
4,7-bis(5-bromothiophen-2-yl)-2-(2-butyloctyl)-5,6-difluorobenzotriazole |
InChI |
InChI=1S/C26H29Br2F2N3S2/c1-3-5-7-8-10-16(9-6-4-2)15-33-31-25-21(17-11-13-19(27)34-17)23(29)24(30)22(26(25)32-33)18-12-14-20(28)35-18/h11-14,16H,3-10,15H2,1-2H3 |
InChI-Schlüssel |
DYNORWMCXHHCMY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(CCCC)CN1N=C2C(=C(C(=C(C2=N1)C3=CC=C(S3)Br)F)F)C4=CC=C(S4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Dodecyl-7-nitrobenzo[c][1,2,5]oxadiazol-4-amine](/img/structure/B14069559.png)
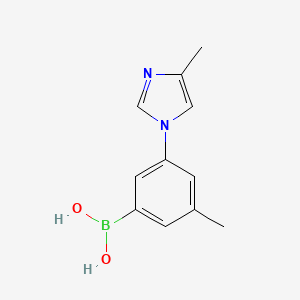
![5-Azanyl-2-[(2-methylpropan-2-yl)oxycarbonyl-phenylmethoxycarbonyl-amino]pentanoic acid](/img/structure/B14069569.png)
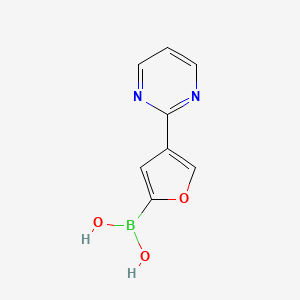

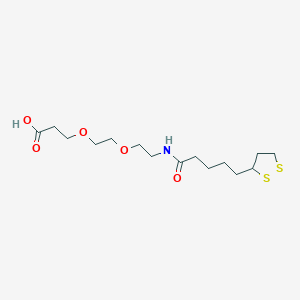

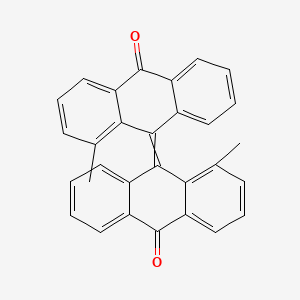
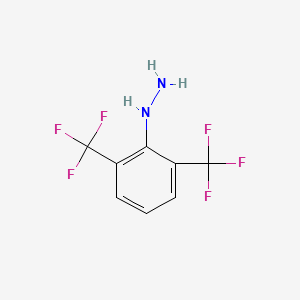

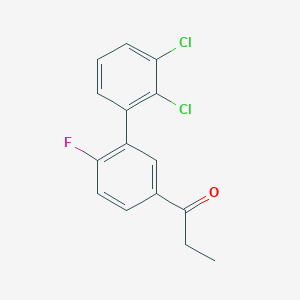
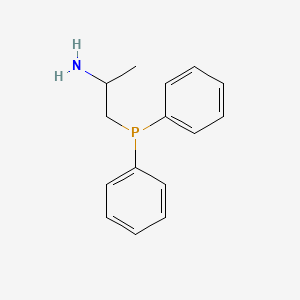

![(7,7-Dimethylspiro[3.5]nonan-2-yl)methanamine](/img/structure/B14069635.png)
